Hexanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methyl-, (4R)-
Overview
Description
(2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of an amino group, a carboxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amino acids, depending on the specific reagents and conditions used.
Scientific Research Applications
(2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid: Characterized by the presence of a Boc protecting group.
(2R)-2-Amino-4-(benzyloxycarbonyl)-5-methylhexanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
(2R)-2-Amino-4-(fluorenylmethoxycarbonyl)-5-methylhexanoic acid: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid lies in its stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are crucial.
Properties
IUPAC Name |
(2R)-2-amino-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7(2)8(6-9(13)10(14)15)11(16)17-12(3,4)5/h7-9H,6,13H2,1-5H3,(H,14,15)/t8?,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMHKAHTRGLGKZ-YGPZHTELSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C(=O)O)N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C[C@H](C(=O)O)N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724946 | |
Record name | (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197006-14-7 | |
Record name | (2R)-2-Amino-4-(tert-butoxycarbonyl)-5-methylhexanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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